

An In-depth Technical Guide to N-Methyl-6-nitroquinolin-5-amine

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Compound of Interest

Compound Name:	<i>N-Methyl-6-nitroquinolin-5-amine</i>
CAS No.:	103170-53-2
Cat. No.:	B587392

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **N-methyl-6-nitroquinolin-5-amine**, a substituted quinoline derivative of interest in medicinal chemistry. Drawing upon data from analogous compounds, this document will cover its chemical identity, physicochemical properties, potential synthesis, and prospective applications, offering a foundational resource for its further investigation.

Chemical Identity and Nomenclature

The precise IUPAC name for the compound with the common name 5-(Methylamino)-6-nitroquinoline is **N-methyl-6-nitroquinolin-5-amine**. This nomenclature clarifies the substitution pattern on the quinoline ring system, where a methylamino group is attached at the 5th position and a nitro group at the 6th position.

Synonyms:

- 5-(Methylamino)-6-nitroquinoline

- 6-Nitro-5-(methylamino)quinoline
- N-Methyl-6-nitro-5-quinolinamine

The core structure is a quinoline, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[1] The presence of both an amino group (specifically, a methylamino group) and a nitro group on the quinoline scaffold suggests its potential for a range of chemical reactions and biological activities.[2] Quinoline derivatives, in general, are recognized for their broad spectrum of biological effects, including antimicrobial and antimalarial properties.[1][2]

Physicochemical Properties

While specific experimental data for **N-methyl-6-nitroquinolin-5-amine** is not readily available, we can infer its properties based on the closely related compound, 5-amino-6-nitroquinoline.

Property	Inferred Value for N-Methyl-6-nitroquinolin-5-amine	Data for 5-Amino-6-nitroquinoline
Molecular Formula	C ₁₀ H ₉ N ₃ O ₂	C ₉ H ₇ N ₃ O ₂ [2][3]
Molecular Weight	203.20 g/mol	189.17 g/mol [3]
Appearance	Likely a yellow to orange solid	Yellow to orange powder[2]
Melting Point	Expected to be a high-melting solid	272-273 °C (decomposes)
Solubility	Likely soluble in organic solvents	Soluble in organic solvents[2]

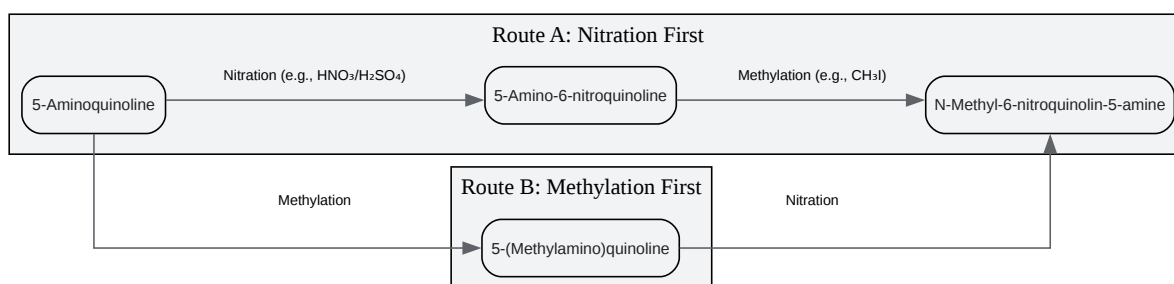
The introduction of a methyl group in place of a hydrogen atom on the amino group is expected to slightly increase the molecular weight and may have a minor influence on the melting point and solubility profile.

Synthesis and Chemical Reactivity

The synthesis of **N-methyl-6-nitroquinolin-5-amine** would likely start from a suitable quinoline precursor. A plausible synthetic route could involve the nitration of a 5-substituted quinoline followed by the introduction of the methylamino group, or vice-versa.

A general approach for the synthesis of related nitroquinoline derivatives often involves cyclocondensation reactions, such as the Skraup-Doebner-Miller reaction.[4] For instance, the synthesis of nitroquinolines can be achieved through a three-step cyclocondensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), trimethyl orthoformate, and a corresponding nitroaniline.[4]

Hypothetical Synthesis Workflow:



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Caption: Plausible synthetic routes to **N-Methyl-6-nitroquinolin-5-amine**.

The nitro group of the resulting compound can be reduced to an amino group, which is a common transformation for this class of compounds.[4] This reactivity opens up possibilities for further derivatization and the synthesis of a library of related molecules for structure-activity relationship (SAR) studies.

Potential Applications in Drug Discovery

Quinoline derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs and clinical candidates.[1] The presence of the nitro group in **N-methyl-6-nitroquinolin-5-**

amine is significant, as nitroaromatic compounds are known to have a wide range of biological activities.

Potential Therapeutic Areas:

- **Anticancer Agents:** Quinoline-based compounds have been extensively investigated for their anticancer properties, acting through various mechanisms such as apoptosis induction, inhibition of angiogenesis, and cell cycle arrest.[1] The nitro group can sometimes be bio-reduced in hypoxic tumor environments to generate cytotoxic species.
- **Antimicrobial Agents:** The related compound, nitroxoline (8-hydroxy-5-nitroquinoline), is a known antibacterial agent used for urinary tract infections.[5] Its mechanism is believed to involve the chelation of essential metal ions.[5] It is plausible that **N-methyl-6-nitroquinolin-5-amine** could exhibit similar properties.
- **Local Anesthetics and Anti-arrhythmic Agents:** A study on novel 6-nitro-5-substituted aminoquinolines revealed their potential as local anesthetic and anti-arrhythmic agents.[6] This suggests that the 6-nitroquinoline scaffold is a promising starting point for the development of drugs targeting ion channels.

Experimental Protocols

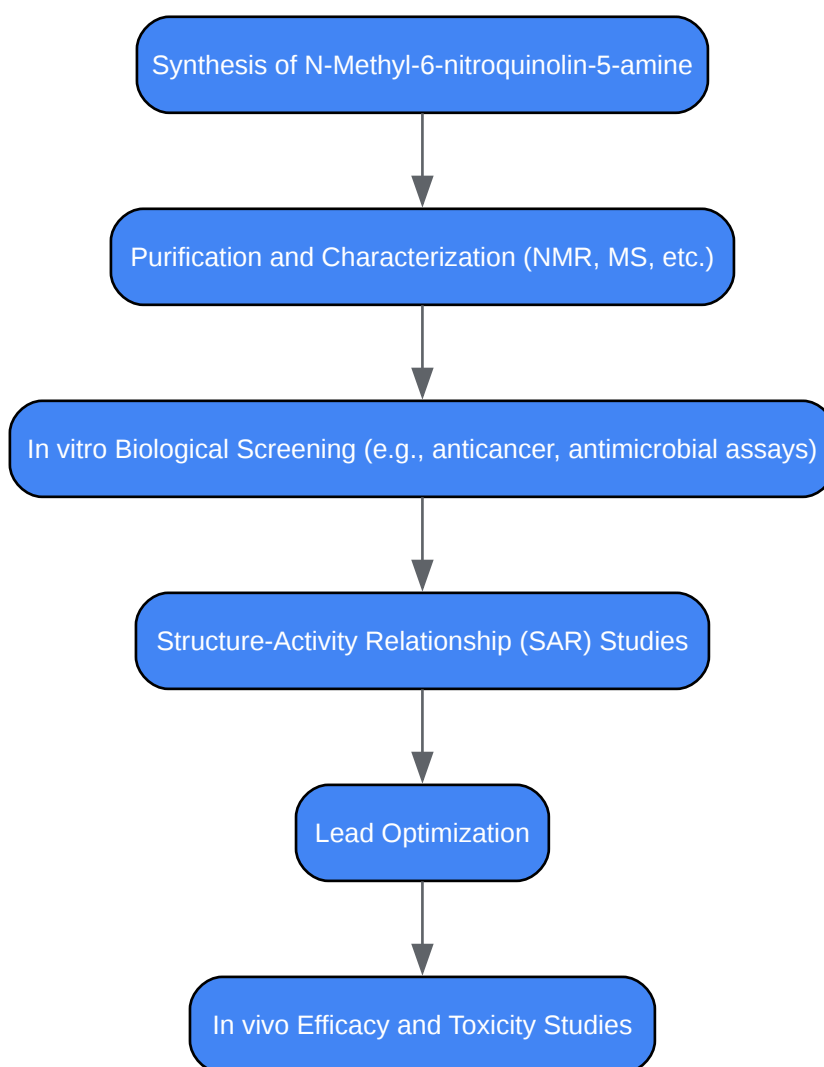
While a specific protocol for the synthesis of **N-methyl-6-nitroquinolin-5-amine** is not available, a general procedure for the synthesis of a related compound, 6-nitroquinoline, from 6-bromoquinoline is described below. This can serve as a starting point for the development of a tailored synthetic method.

General Protocol for the Nitration of a Haloquinoline:

- **Reaction Setup:** To a pre-dried pressure tube under a nitrogen atmosphere, add the haloquinoline (e.g., 6-bromoquinoline, 0.5 mmol), copper(II) trifluoromethanesulfonate (0.125 mmol), and potassium nitrite (1.5 mmol).[7]
- **Solvent Addition:** Add anhydrous dimethylsulfoxide (DMSO, 0.6 mL) to the mixture.[7]
- **Inert Atmosphere:** Seal the pressure tube and purge with nitrogen for 5 minutes to remove air.[7]

- Reaction Conditions: Stir the reaction mixture at room temperature for 10 minutes, then gradually heat to 130°C and maintain this temperature for 48 hours.[7]
- Workup: After cooling to room temperature, quench the reaction with ice water and extract the product with ethyl acetate (3 x 10 mL).[7]
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).[7]

Logical Flow of a Potential Research Project:



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Caption: A logical workflow for the investigation of **N-Methyl-6-nitroquinolin-5-amine**.

Safety and Handling

As with any nitroaromatic compound, **N-methyl-6-nitroquinolin-5-amine** should be handled with appropriate safety precautions. Nitro compounds can be hazardous, and appropriate personal protective equipment (PPE), such as gloves, eye protection, and a lab coat, should be worn.[2] Work should be conducted in a well-ventilated fume hood. For the analogous 5-amino-6-nitroquinoline, the hazard classifications include skin and eye irritation and potential respiratory irritation.

Conclusion

N-methyl-6-nitroquinolin-5-amine is a molecule with significant potential in the field of drug discovery, stemming from the rich chemical and biological landscape of quinoline derivatives. While direct experimental data is currently limited, this guide provides a solid foundation for its synthesis, characterization, and biological evaluation based on the properties of closely related compounds. Further research into this and similar molecules could lead to the development of novel therapeutics with improved efficacy and safety profiles.

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